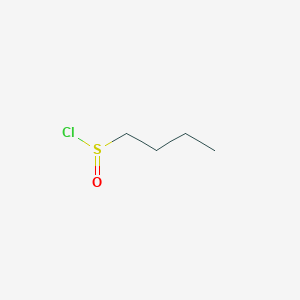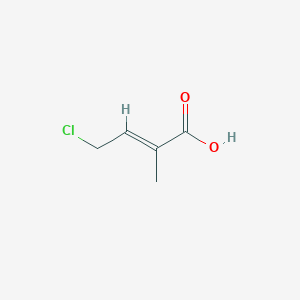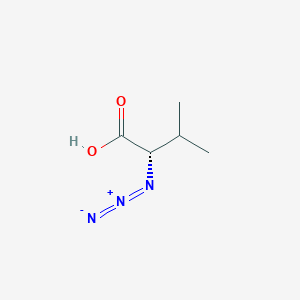
4-methyl-2-oxo-4-phenylpentanoic acid
Übersicht
Beschreibung
4-methyl-2-oxo-4-phenylpentanoic acid (MOPPA) is a naturally occurring carboxylic acid belonging to the family of alpha-keto acids. It is an important intermediate in the metabolism of amino acids and has been studied extensively in the fields of biochemistry and physiology. MOPPA is known to play an important role in many metabolic pathways and is involved in the synthesis of several important substances, including hormones, neurotransmitters, and vitamins. Furthermore, MOPPA has been studied for its potential therapeutic effects in various diseases, such as diabetes, obesity, and cancer.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-oxo-4-phenylpentanoic acid has been studied extensively in the fields of biochemistry and physiology. It has been found to be involved in the synthesis of several important substances, including hormones, neurotransmitters, and vitamins. Furthermore, 4-methyl-2-oxo-4-phenylpentanoic acid has been studied for its potential therapeutic effects in various diseases, such as diabetes, obesity, and cancer. 4-methyl-2-oxo-4-phenylpentanoic acid has also been studied for its role in the regulation of glucose and lipid metabolism, as well as its ability to modulate the activity of certain enzymes.
Wirkmechanismus
4-methyl-2-oxo-4-phenylpentanoic acid is known to be involved in several metabolic pathways. It is known to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis. In addition, 4-methyl-2-oxo-4-phenylpentanoic acid is known to act as an agonist of the enzyme phosphoenolpyruvate carboxykinase, which is involved in gluconeogenesis. Furthermore, 4-methyl-2-oxo-4-phenylpentanoic acid has been found to modulate the activity of several other enzymes, including pyruvate dehydrogenase and citrate synthase.
Biochemische Und Physiologische Effekte
4-methyl-2-oxo-4-phenylpentanoic acid has been found to have several biochemical and physiological effects. It has been found to modulate the activity of several enzymes involved in glucose and lipid metabolism, as well as its ability to modulate the activity of certain hormones and neurotransmitters. In addition, 4-methyl-2-oxo-4-phenylpentanoic acid has been found to have anti-inflammatory, anti-obesity, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-2-oxo-4-phenylpentanoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is that 4-methyl-2-oxo-4-phenylpentanoic acid is relatively easy to synthesize and is readily available in the laboratory. Furthermore, it is a relatively stable compound, making it ideal for use in long-term experiments. On the other hand, 4-methyl-2-oxo-4-phenylpentanoic acid is a relatively weak acid, making it difficult to use in certain experiments. It is also not very soluble in water, making it difficult to use in certain solvents.
Zukünftige Richtungen
4-methyl-2-oxo-4-phenylpentanoic acid has a wide range of potential applications in the fields of biochemistry and physiology. Future research should focus on further elucidating the role of 4-methyl-2-oxo-4-phenylpentanoic acid in metabolic pathways, as well as its potential therapeutic effects in various diseases. In addition, further research should investigate the potential of 4-methyl-2-oxo-4-phenylpentanoic acid to modulate the activity of various enzymes and hormones, as well as its ability to modulate the activity of various neurotransmitters. Finally, further research should investigate the potential of 4-methyl-2-oxo-4-phenylpentanoic acid to be used as a drug in the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-methyl-2-oxo-4-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,8-10(13)11(14)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFGKPKESVXEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-oxo-4-phenylpentanoic acid | |
CAS RN |
217195-70-5 | |
| Record name | 4-methyl-2-oxo-4-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B6596679.png)


![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)

![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)





